molecular formula C5H12ClN3O B8105821 3-Methoxyazetidine-1-carboximidamide hydrochloride

3-Methoxyazetidine-1-carboximidamide hydrochloride

Cat. No.: B8105821
M. Wt: 165.62 g/mol
InChI Key: SPMXGUUYWHGWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyazetidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H12ClN3O It is a hydrochloride salt form of 3-methoxyazetidine-1-carboximidamide, which is a derivative of azetidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyazetidine-1-carboximidamide hydrochloride typically involves the reaction of 3-methoxyazetidine with a suitable carboximidamide precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methoxyazetidine-1-carboximidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxyazetidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. As a receptor inverse agonist, it binds to receptors and induces a response opposite to that of an agonist, potentially modulating biological pathways involved in cognitive functions . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyazetidine hydrochloride: A closely related compound with similar chemical properties.

    3,3-Difluoroazetidine hydrochloride: Another azetidine derivative with different substituents.

    Methyl azetidine-3-carboxylate hydrochloride: A methyl ester derivative of azetidine.

Uniqueness

3-Methoxyazetidine-1-carboximidamide hydrochloride is unique due to its specific functional groups and potential biological activities. Its ability to act as a receptor inverse agonist sets it apart from other azetidine derivatives, making it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-methoxyazetidine-1-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c1-9-4-2-8(3-4)5(6)7;/h4H,2-3H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXGUUYWHGWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.